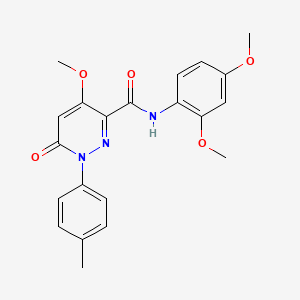
N-(2,4-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is an organic molecule with several functional groups, including methoxy groups (-OCH3), a pyridazine ring (a six-membered ring with two nitrogen atoms), and a carboxamide group (-CONH2). These functional groups could potentially influence the compound’s reactivity and interactions .
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like NMR spectroscopy or X-ray crystallography could be used to determine the structure .Chemical Reactions Analysis
The compound’s reactivity would depend on its functional groups. For example, the carboxamide group might be hydrolyzed under acidic or basic conditions, and the methoxy groups could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by factors like its molecular structure, polarity, and functional groups. These could affect properties like solubility, melting point, and stability .Wissenschaftliche Forschungsanwendungen
Electrochromic Materials
Research into aromatic polyamides containing triphenylamine units, such as N,N-bis(4-aminophenyl)-N',N'-di(4-methoxylphenyl)-1,4-phenylenediamine, has demonstrated their utility in creating highly stable anodic electrochromic materials. These materials exhibit excellent thermal stability, solubility in organic solvents, and can be cast into tough, flexible films suitable for electrochromic devices. Their electrochromic properties, including reversible color changes upon oxidation, make them potential candidates for applications in smart windows and display technologies (Liou & Chang, 2008).
Organic Synthesis and Characterization
Compounds structurally similar to the one have been synthesized and characterized, providing a foundation for the development of various novel organic materials. For instance, the synthesis of aromatic polyamides with pendent dimethoxy-substituted triphenylamine units demonstrates the versatility of these compounds in forming materials with significant thermal stability and potential for optoelectronic applications. The ability to manipulate the electrochemical properties of these compounds through structural modifications underscores their importance in the field of material science (Chang & Liou, 2008).
Biological Activity
Several derivatives structurally related to "N-(2,4-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide" have been explored for their biological activities. For example, pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and screened for their cytotoxic activities against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the potential of these compounds in cancer research. The exploration of these compounds' cytotoxicity offers insights into their potential therapeutic applications (Hassan, Hafez, & Osman, 2014).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-13-5-7-14(8-6-13)24-19(25)12-18(29-4)20(23-24)21(26)22-16-10-9-15(27-2)11-17(16)28-3/h5-12H,1-4H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZJHWRCBVONKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

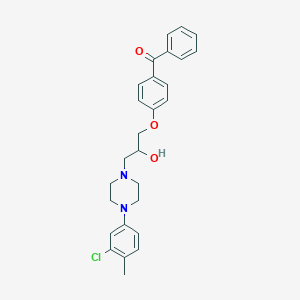
![N-[4-(Methylthio)benzyl]cyclopropanamine hydrochloride](/img/no-structure.png)


![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2968578.png)
![2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B2968582.png)
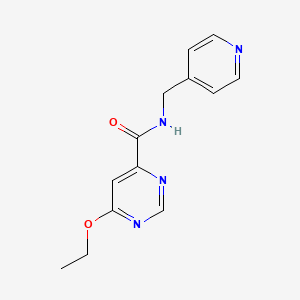

![N-cyclopentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2968588.png)
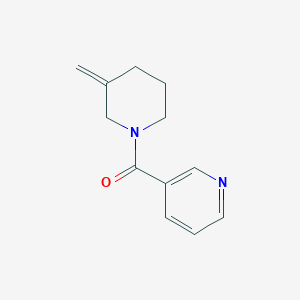
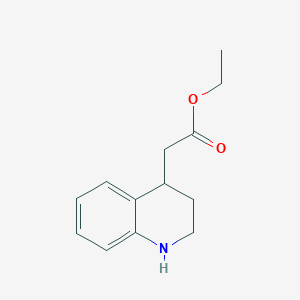
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2968592.png)
![4-[3-(2,4-Dimethylphenoxy)-4-oxo-1-[(oxolan-2-yl)methyl]azetidin-2-yl]benzonitrile](/img/structure/B2968594.png)